molecular formula C17H21N5O4 B12053152 7-(2,3-Dihydroxy-propyl)-1,3-dimethyl-8-m-tolylamino-3,7-dihydro-purine-2,6-dione CAS No. 476481-67-1

7-(2,3-Dihydroxy-propyl)-1,3-dimethyl-8-m-tolylamino-3,7-dihydro-purine-2,6-dione

Cat. No.: B12053152
CAS No.: 476481-67-1
M. Wt: 359.4 g/mol
InChI Key: IIZXXXHROOXRIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-Dihydroxy-propyl)-1,3-dimethyl-8-m-tolylamino-3,7-dihydro-purine-2,6-dione involves the reaction of theophylline with 2,3-dihydroxypropylamine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-(2,3-Dihydroxy-propyl)-1,3-dimethyl-8-m-tolylamino-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted purines .

Scientific Research Applications

7-(2,3-Dihydroxy-propyl)-1,3-dimethyl-8-m-tolylamino-3,7-dihydro-purine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2,3-Dihydroxy-propyl)-1,3-dimethyl-8-m-tolylamino-3,7-dihydro-purine-2,6-dione involves its interaction with adenosine receptors in the respiratory system. By inhibiting these receptors, the compound promotes bronchodilation and improves airflow in the lungs. It also inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP, which further enhances its bronchodilator effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,3-Dihydroxy-propyl)-1,3-dimethyl-8-m-tolylamino-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as both a bronchodilator and a phosphodiesterase inhibitor makes it particularly effective in treating respiratory conditions .

Properties

CAS No.

476481-67-1

Molecular Formula

C17H21N5O4

Molecular Weight

359.4 g/mol

IUPAC Name

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(3-methylanilino)purine-2,6-dione

InChI

InChI=1S/C17H21N5O4/c1-10-5-4-6-11(7-10)18-16-19-14-13(22(16)8-12(24)9-23)15(25)21(3)17(26)20(14)2/h4-7,12,23-24H,8-9H2,1-3H3,(H,18,19)

InChI Key

IIZXXXHROOXRIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(N2CC(CO)O)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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